Mycophenolic acid glucuronide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

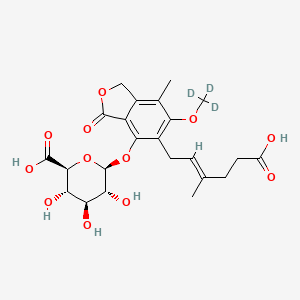

Structure

3D Structure

Properties

Molecular Formula |

C23H28O12 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1/i3D3 |

InChI Key |

BYFGTSAYQQIUCN-FPXLKDJASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mycophenolic Acid Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid glucuronide-d3 (MPAG-d3) is the deuterated stable isotope-labeled internal standard for mycophenolic acid glucuronide (MPAG). MPAG is the major, pharmacologically inactive, phenolic glucuronide metabolite of mycophenolic acid (MPA), a potent immunosuppressant used to prevent rejection in organ transplantation.[1][2][3] Given the significant inter-individual variability in MPA pharmacokinetics, therapeutic drug monitoring (TDM) is crucial to optimize dosing and minimize toxicity.[4][5][6][7][8] The use of a stable isotope-labeled internal standard like MPAG-d3 is essential for accurate quantification of MPAG in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This guide provides a comprehensive overview of the physicochemical properties, metabolism, and analytical methodologies related to this compound.

Physicochemical Properties

This compound is a labeled analogue of Mycophenolic Acid beta-D-Glucuronide.[11] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H25D3O12 | [11][][13] |

| Molecular Weight | 499.48 g/mol | [11][][13] |

| Appearance | Off-white to pale beige solid | [11][] |

| Solubility | Slightly soluble in Methanol, Water (Heated) | [11][] |

| Storage | Store at -20°C under inert atmosphere | [11][] |

| Melting Point | >160°C (decomposition) | [] |

Metabolism and Pharmacokinetics of Mycophenolic Acid

Mycophenolate mofetil (MMF), the prodrug of MPA, is rapidly absorbed and hydrolyzed to MPA. MPA is then primarily metabolized in the liver, intestine, and kidneys via glucuronidation by UDP-glucuronosyltransferases (UGTs) to form MPAG.[1][3][14][15] MPAG is then excreted mainly in the urine.[1][15] A secondary peak in MPA plasma concentration is often observed due to the enterohepatic recirculation of MPA following deconjugation of MPAG by gut bacteria.[16]

Metabolic Pathway of Mycophenolic Acid

Pharmacokinetic Parameters of Mycophenolic Acid and its Glucuronide

The pharmacokinetics of MPA and its metabolites can be influenced by various factors including co-medications, renal function, and genetic polymorphisms of UGT enzymes. There is wide interpatient variability in the pharmacokinetic parameters of MPA and its metabolites.[2][17]

| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) |

| Bioavailability (oral MMF) | 80.7% to 94%[15] | - |

| Protein Binding | Up to 97% (primarily albumin)[15][16] | ~87% (primarily albumin)[16] |

| Elimination Half-life | 9 to 17 hours[15] | Variable |

| Time to Peak Concentration (Tmax) | Wide variability | Wide variability |

| Area Under the Curve (AUC) | Wide interpatient variability[17][18] | Wide interpatient variability[17][18] |

Experimental Protocols

Accurate quantification of MPAG is critical in TDM to assess patient exposure to MPA. LC-MS/MS is the gold standard for this analysis, utilizing MPAG-d3 as an internal standard to correct for matrix effects and variations in instrument response.

Sample Preparation for LC-MS/MS Analysis

A common method for extracting MPA and its metabolites from plasma or serum is protein precipitation.

-

Sample Collection : Collect blood in an EDTA or heparin-containing tube and centrifuge to separate plasma.

-

Protein Precipitation : To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, this compound.

-

Vortexing : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Injection : Inject a small volume (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the LC-MS/MS analysis of MPAG. Specific parameters may need optimization based on the instrument and column used.

-

LC System : A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer : A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient Elution :

-

0-0.5 min: 5% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Equilibrate at 5% B

-

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

Ionization Mode : Electrospray Ionization (ESI), negative mode.

-

MRM Transitions :

-

MPAG : Precursor ion (m/z) -> Product ion (m/z)

-

MPAG-d3 : Precursor ion (m/z) -> Product ion (m/z)

-

High-Performance Liquid Chromatography (HPLC) Method

While LC-MS/MS is preferred, HPLC with UV detection can also be used for the quantification of MPAG.

-

HPLC System : A standard HPLC system with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0). The exact ratio should be optimized for separation.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm.

-

Sample Preparation : Similar to the LC-MS/MS protocol, involving protein precipitation. An internal standard appropriate for HPLC-UV should be used.

Workflow for Therapeutic Drug Monitoring of Mycophenolic Acid

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of MPA, where the quantification of MPAG using MPAG-d3 as an internal standard plays a crucial role.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of MPAG in clinical and research settings. Its use as an internal standard in LC-MS/MS methods allows for reliable therapeutic drug monitoring of mycophenolic acid, enabling clinicians to personalize dosing regimens, thereby optimizing efficacy and minimizing the risk of adverse effects in transplant recipients. This guide has provided a technical overview of its properties, the metabolic context of its unlabeled analogue, and detailed experimental protocols to aid researchers and drug development professionals in their work with this important compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics of mycophenolic acid and its glucuronide metabolites in stable adult liver transplant recipients with renal dysfunction on a low-dose calcineurin inhibitor regimen and mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic drug monitoring of mycophenolic acid in kidney transplant patients: a abbreviated sampling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycophenolic acid, A glimpse into therapeutic drug monitoring - Clinical Laboratory int. [clinlabint.com]

- 6. oatext.com [oatext.com]

- 7. Therapeutic Drug Monitoring of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic drug monitoring of mycophenolic acid: does it improve patient outcome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycophenolic acid-D3-beta-D-glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 11. Simultaneous determination of mycophenolic acid and its glucuronide in human plasma using a simple high-performance liquid chromatography procedure | Scilit [scilit.com]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labcorp.com [labcorp.com]

- 17. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of mycophenolic acid and its glucuronidated metabolites in stable islet transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Mycophenolic Acid Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated mycophenolic acid glucuronide (MPA-G), a critical internal standard for pharmacokinetic and metabolic studies of mycophenolic acid (MPA), a potent immunosuppressant. This document outlines the mechanism of action of MPA, a detailed synthetic pathway for deuterated MPA-G, purification protocols, and relevant analytical data.

Introduction: The Role of Mycophenolic Acid and its Deuterated Glucuronide

Mycophenolic acid is a cornerstone of immunosuppressive therapy, primarily used to prevent rejection in organ transplant recipients.[1] Its therapeutic efficacy is governed by its pharmacokinetic profile, which is heavily influenced by its metabolism. The primary metabolic pathway of MPA is glucuronidation to form mycophenolic acid glucuronide (MPAG), a pharmacologically inactive metabolite.[2] To accurately quantify MPA and its metabolites in biological matrices, a stable isotope-labeled internal standard, such as deuterated MPA-G, is indispensable. This guide details the chemical synthesis and purification of this essential analytical tool.

Mechanism of Action of Mycophenolic Acid

Mycophenolic acid exerts its immunosuppressive effects by selectively, reversibly, and non-competitively inhibiting the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][3] This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of T and B lymphocytes.[1][2][4] Unlike other cell types that can utilize salvage pathways for nucleotide synthesis, lymphocytes are highly dependent on the de novo pathway.[1][4] By inhibiting IMPDH, MPA depletes the pool of guanosine triphosphate (GTP), leading to a cytostatic effect on lymphocytes and thereby suppressing the immune response.[2][4]

Signaling Pathway of Mycophenolic Acid

Caption: Mechanism of action of Mycophenolic Acid.

Synthesis of Deuterated Mycophenolic Acid Glucuronide (d3-MPA-G)

The synthesis of deuterated mycophenolic acid glucuronide (specifically, mycophenolic acid-d3 β-D-glucuronide) can be achieved through a multi-step process involving the preparation of deuterated mycophenolic acid followed by a glycosylation reaction. The Koenigs-Knorr reaction is a well-established method for the formation of glycosidic bonds and is suitable for this synthesis.[5][6]

Synthesis of Deuterated Mycophenolic Acid (d3-MPA)

Commercially available mycophenolic acid-d3 can be utilized as the starting material for the glucuronidation step.[7][8] This isotopically labeled compound typically has the deuterium (B1214612) atoms on the methoxy (B1213986) group of the mycophenolic acid backbone.

Glycosylation via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[5] In this case, the alcohol is deuterated mycophenolic acid, and the glycosyl donor is a protected glucuronic acid bromide.

-

Preparation of the Glycosyl Donor: Acetobromo-α-D-glucuronic acid methyl ester is a common glycosyl donor for this reaction and can be synthesized from D-glucuronic acid.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve mycophenolic acid-d3 (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and diethyl ether.

-

Addition of Promoter: Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) (1.5-2 equivalents). The use of silver salts is a common practice in the Koenigs-Knorr reaction.[5]

-

Addition of Glycosyl Donor: To the stirring suspension, add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.2-1.5 equivalents) in anhydrous DCM dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (d3-MPA) is consumed. This can take several hours to overnight.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the silver salts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Deprotection: The resulting protected d3-MPA-G is then deprotected. The acetyl and methyl ester protecting groups are typically removed by hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) in methanol, followed by careful neutralization.

Synthesis Workflow

Caption: Synthesis workflow for deuterated MPA-G.

Purification of Deuterated Mycophenolic Acid Glucuronide

Purification of the crude deuterated MPA-G is crucial to remove unreacted starting materials, byproducts, and any epimers that may have formed during the synthesis. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.[9][10]

Preparative HPLC

A reversed-phase HPLC system is typically employed for the purification of MPA and its metabolites.

-

Column Selection: A C18 stationary phase is commonly used for the separation of these compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient is optimized to achieve good separation between the desired product and impurities.

-

Sample Preparation: The crude d3-MPA-G is dissolved in a minimal amount of the initial mobile phase or a compatible solvent.

-

Injection and Fraction Collection: The sample is injected onto the preparative HPLC column. Fractions are collected based on the UV absorbance profile, typically monitored at wavelengths around 215 nm and 254 nm.

-

Analysis of Fractions: The collected fractions are analyzed by analytical HPLC or LC-MS to confirm the presence and purity of the desired d3-MPA-G.

-

Lyophilization: Fractions containing the pure product are pooled, and the solvent is removed, often by lyophilization, to yield the final product as a solid.

Purification Workflow

Caption: Purification workflow for deuterated MPA-G.

Data Presentation

The following tables summarize typical analytical data for the quantification of mycophenolic acid and its glucuronide metabolite. While specific yields for the synthesis of deuterated MPA-G are not widely published and can vary, the analytical parameters for the non-deuterated and deuterated analogs are comparable.

Table 1: HPLC Method Parameters for Analysis of MPA and MPAG

| Parameter | Value | Reference |

| Column | Zorbax Eclipse-XDB-C8 | [9] |

| Mobile Phase | Acetonitrile and o-phosphoric acid (50:50, v/v) | [10] |

| Detection Wavelength | 214 nm | [10] |

| Run Time | 15 min | [10] |

Table 2: Analytical Performance Data for HPLC Quantification

| Analyte | Linearity Range | Detection Limit | Recovery | Within-day Imprecision | Between-day Imprecision | Reference |

| MPA | 0.5 - 50 mg/L | 0.01 - 0.25 µmol/L | 99 - 103% | < 5.0% | < 6.2% | [9][10] |

| MPAG | 25 - 250 mg/L | 5 µmol/L | 95 - 103% | < 4.4% | < 4.5% | [9][10] |

| AcMPAG | up to 10 mg/L | 0.04 mg/L | 104 - 107% | ≤ 14% | ≤ 14% | [9] |

Conclusion

The synthesis and purification of deuterated mycophenolic acid glucuronide are essential for the accurate clinical and research-based monitoring of mycophenolic acid. The Koenigs-Knorr reaction provides a reliable method for the synthesis of the glucuronide, and preparative HPLC is a robust technique for its purification. The availability of high-purity deuterated MPA-G as an internal standard is critical for advancing our understanding of the pharmacokinetics of mycophenolic acid and for optimizing patient therapy.

References

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. endotherm-lsm.com [endotherm-lsm.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Mycophenolic acid glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid glucuronide-d3 (MPAG-d3) is the deuterated form of mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressive drug mycophenolic acid (MPA). MPA is widely used in transplantation medicine to prevent organ rejection. The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group of the molecule makes MPAG-d3 an ideal internal standard for mass spectrometry-based bioanalytical methods, allowing for precise and accurate quantification of MPAG in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of MPAG-d3, its metabolic pathway, and detailed experimental protocols for its synthesis and quantification.

Physical and Chemical Properties

This compound is a stable, labeled compound that is essential for pharmacokinetic and therapeutic drug monitoring studies of mycophenolic acid.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [2] |

| Synonyms | Mycophenolic Acid-d3 β-D-Glucuronide, Mycophenolic Acid-d3 Glucosiduronate | [2] |

| Molecular Formula | C₂₃H₂₅D₃O₁₂ | [2] |

| Molecular Weight | 499.48 g/mol | [2] |

| Appearance | Off-white to pale beige solid | [2] |

| Solubility | Slightly soluble in methanol (B129727) and water (with heating) | [2] |

| Melting Point | >160°C (with decomposition) | [2] |

| Storage | -20°C under an inert atmosphere | [2] |

| Purity | ≥95%; ≥99% atom D | [2] |

Metabolic Pathway of Mycophenolic Acid

Mycophenolic acid undergoes extensive metabolism, primarily through glucuronidation, to form its main metabolite, MPAG. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the predominant isoform in the liver and kidney.[3][4] A minor, but pharmacologically active, acyl glucuronide metabolite (AcMPAG) is also formed, primarily by UGT2B7.[4] The deuterated internal standard, MPAG-d3, follows the same metabolic fate as its unlabeled counterpart. MPAG is then transported out of the cells by multidrug resistance-associated protein 2 (MRP2) and organic anion transporters (OATs), and is primarily excreted in the urine.[3]

Experimental Protocols

Enzymatic Synthesis of this compound

Materials:

-

Mycophenolic acid-d3 (MPA-d3)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Recombinant human UGT1A9 enzyme (or liver microsomes)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order: Tris-HCl buffer, MgCl₂, saccharolactone, MPA-d3 (dissolved in a minimal amount of organic solvent like methanol or DMSO), and UDPGA.

-

Enzyme Addition: Initiate the reaction by adding the recombinant UGT1A9 enzyme or liver microsomes.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking. The optimal incubation time should be determined empirically.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Purification:

-

Transfer the supernatant to a new tube.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove unbound components.

-

Elute the MPAG-d3 with an appropriate solvent, such as methanol or acetonitrile.

-

-

Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent for analysis by LC-MS/MS to confirm the identity and purity of the synthesized MPAG-d3.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a detailed method for the accurate and precise quantification of MPAG and, by extension, the use of MPAG-d3 as an internal standard, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (MPAG-d3 in methanol).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

MPAG: Q1: 495.2 m/z → Q3: 319.1 m/z

-

MPAG-d3: Q1: 498.2 m/z → Q3: 322.1 m/z

-

-

Ion Source Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 550°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Compound Parameters:

-

Declustering Potential (DP): -100 V

-

Entrance Potential (EP): -10 V

-

Collision Energy (CE): -35 V

-

Collision Cell Exit Potential (CXP): -15 V

-

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (MPAG) to the internal standard (MPAG-d3).

-

A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

-

The concentration of MPAG in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Stability

The stability of MPAG is a critical consideration for accurate bioanalysis. Studies have shown that MPAG in plasma is stable for at least 3 weeks when stored at -20°C and for up to 96 hours at 4°C.[8] However, prolonged storage at room temperature can lead to degradation.[9] For long-term storage, temperatures of -70°C or lower are recommended. It is also crucial to minimize freeze-thaw cycles. Acidification of plasma samples to a pH of approximately 2.5 has been shown to improve the stability of the acyl glucuronide metabolite, which can be prone to hydrolysis and intramolecular rearrangement.[9]

Interaction with Transporters

Mycophenolic acid glucuronide is a substrate for several organic anion transporters, which play a crucial role in its disposition. It has been shown to be a substrate for Organic Anion Transporter 3 (OAT3) and Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3).[1][10] The interaction of MPAG with these transporters can be inhibited by other drugs, potentially leading to drug-drug interactions. For instance, cyclosporine has been shown to inhibit OATP-mediated uptake of MPAG.[11] The IC₅₀ value for the inhibition of OAT3 by MPAG has been reported to be 15.2 µM.[1]

Conclusion

This compound is an indispensable tool for the accurate quantification of MPAG in clinical and research settings. This technical guide has provided a comprehensive overview of its physical and chemical properties, its formation through the metabolic pathway of mycophenolic acid, and detailed protocols for its enzymatic synthesis and quantification by LC-MS/MS. Understanding these core aspects of MPAG-d3 is essential for researchers and drug development professionals working with mycophenolic acid to ensure reliable and reproducible results in their studies.

References

- 1. Mycophenolic acid (MPA) and its glucuronide metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC‐MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of mycophenolic acid in plasma samples from patients during mycophenolate mofetil therapy [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of organic anion-transporting polypeptides and their common genetic variants in mycophenolic acid pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others [frontiersin.org]

Mycophenolic acid glucuronide-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mycophenolic acid glucuronide-d3, a deuterated internal standard crucial for the accurate quantification of mycophenolic acid and its metabolites in biological matrices. This document outlines its chemical properties, the metabolic pathway of its non-deuterated parent compound, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring (TDM).

Core Compound Data

This compound is the deuterated form of mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressant drug, mycophenolic acid (MPA). Its stability and mass shift make it an ideal internal standard for quantitative analysis.

| Parameter | Value | Reference |

| Chemical Name | 5-[(2E)-5-Carboxy-3-methyl-2-penten-1-yl]-1,3-dihydro-6-(methoxy-d3)-7-methyl-3-oxo-4-isobenzofuranyl β-D-Glucopyranosiduronic Acid | [1][2] |

| Unlabeled CAS No. | 31528-44-6 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₅D₃O₁₂ | [1][2][3][4][6][7] |

| Molecular Weight | 499.48 g/mol | [1][2][3][4][6][7] |

Metabolic Pathway of Mycophenolic Acid

Mycophenolic acid (MPA) is the active form of the prodrug mycophenolate mofetil (MMF). Following administration, MMF is rapidly hydrolyzed to MPA. MPA then undergoes extensive metabolism, primarily through glucuronidation, to form two main metabolites: the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG) and the active acyl-glucuronide (AcMPAG).[6][8] MPAG is the most abundant metabolite and is primarily excreted in the urine.[4] A significant portion of MPAG undergoes enterohepatic recirculation, where it is excreted in the bile and then deconjugated back to MPA by bacterial enzymes in the gut, leading to a secondary peak in plasma concentration.[1][4]

Mechanism of Action of Mycophenolic Acid

The immunosuppressive effect of MPA stems from its ability to selectively, reversibly, and non-competitively inhibit the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][4] This enzyme is critical for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of T and B lymphocytes. By depleting the guanosine pool, MPA effectively halts DNA synthesis in these immune cells, thereby suppressing the immune response that can lead to organ transplant rejection.[1][9]

Experimental Protocol: Quantification of MPAG using LC-MS/MS

The use of this compound as an internal standard is essential for correcting variations in sample preparation and instrument response. Below is a detailed methodology for the quantification of MPAG in human plasma or serum.

1. Materials and Reagents

-

Analytes: Mycophenolic acid (MPA), Mycophenolic acid glucuronide (MPAG)

-

Internal Standard (IS): this compound solution (e.g., 100 µg/mL in acetonitrile).

-

Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

-

Additives: Formic acid.

-

Biological Matrix: Human plasma or serum.

2. Standard and Quality Control Preparation

-

Stock Solutions: Prepare stock solutions of MPA and MPAG (e.g., 1000 µg/mL) by dissolving the pure compounds in acetonitrile.

-

Working Solutions: Create a series of working solutions by diluting the stock solutions to prepare calibration standards and quality controls (QCs) at various concentrations (e.g., ranging from 2 to 500 ng/mL for saliva or 4.7 to 300 µg/ml for serum).[3][7]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 400 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Pipette 50-100 µL of plasma/serum sample, calibrator, or QC into a microcentrifuge tube.

-

Add the internal standard working solution.

-

Add 200-300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase C18 or similar column (e.g., Zorbax Eclipse-XDB-C8).[10]

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[3]

-

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for MPAG and its deuterated internal standard.

5. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte (MPAG) to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards.

-

The concentration of MPAG in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

References

- 1. Mycophenolic acid, A glimpse into therapeutic drug monitoring - Clinical Laboratory int. [clinlabint.com]

- 2. Monitoring of mycophenolate acid in serum or plasma using LC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. siemens-healthineers.com [siemens-healthineers.com]

- 10. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hepatic Glucuronidation of Mycophenolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolic acid (MPA), the active metabolite of the immunosuppressant mycophenolate mofetil, is primarily eliminated through glucuronidation in the liver. This process is mainly catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 playing a major role in the formation of the inactive 7-O-glucuronide metabolite (MPAG), and UGT2B7 being the principal enzyme responsible for the formation of the pharmacologically active acyl-glucuronide (AcMPAG). The expression and activity of these UGTs are influenced by complex regulatory networks, including transcription factors such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), as well as genetic polymorphisms, which contribute to the significant inter-individual variability in MPA pharmacokinetics. This guide provides a comprehensive overview of the mechanisms of MPA glucuronidation in the liver, detailing the enzymatic processes, regulatory pathways, and the impact of genetic variations. Furthermore, it offers detailed experimental protocols for studying MPA metabolism in various in vitro systems and presents quantitative kinetic data in structured tables to facilitate research and development in this field.

Introduction

Mycophenolic acid (MPA) is a cornerstone of immunosuppressive therapy in solid organ transplantation and for the treatment of autoimmune diseases. Its efficacy and safety are critically dependent on maintaining optimal therapeutic exposure, which is largely governed by its metabolic clearance. The primary route of MPA elimination is phase II metabolism, specifically glucuronidation, which predominantly occurs in the liver. This biotransformation process involves the conjugation of MPA with glucuronic acid, a reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.

The two main metabolites of MPA are the pharmacologically inactive 7-O-phenolic glucuronide (MPAG) and the pharmacologically active acyl-glucuronide (AcMPAG).[1][2] The formation of these metabolites is catalyzed by different UGT isoforms, with UGT1A9 being the most efficient for MPAG synthesis and UGT2B7 being primarily responsible for AcMPAG production.[1][2] The liver is the principal site of MPA glucuronidation, although extrahepatic metabolism in the kidney and intestine also contributes to its overall clearance.[3]

Understanding the intricacies of MPA glucuronidation is paramount for optimizing therapeutic regimens and minimizing adverse drug reactions. This technical guide provides an in-depth exploration of the molecular mechanisms governing this critical metabolic pathway.

Enzymology of Mycophenolic Acid Glucuronidation

The glucuronidation of MPA is a complex process involving multiple UGT isoforms with distinct substrate specificities and tissue expression patterns.

Key UGT Isoforms and Their Roles

-

UGT1A9: This is the primary enzyme responsible for the formation of MPAG in the human liver.[1][3] It exhibits high affinity for MPA and is abundantly expressed in hepatocytes.[3]

-

UGT2B7: This isoform is the main catalyst for the formation of the acyl-glucuronide metabolite, AcMPAG.[1][2] While AcMPAG is a minor metabolite, it is pharmacologically active and may contribute to both the therapeutic and toxic effects of MPA.

-

Other UGT Isoforms: Several other UGTs, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, can also catalyze the glucuronidation of MPA, particularly in extrahepatic tissues like the kidney and gastrointestinal tract.[3]

Subcellular Localization

UGT enzymes are integral membrane proteins primarily located in the endoplasmic reticulum (ER) of hepatocytes.[4] Their active site faces the lumen of the ER. Some UGT isoforms, including UGT2B7, have also been identified in the nuclear envelope.

Quantitative Data on MPA Glucuronidation Kinetics

The following tables summarize the kinetic parameters for MPA glucuronidation by various human UGT isoforms and liver microsomes.

Table 1: Kinetic Parameters of MPA Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A9 | MPAG | 160 | - | [2] |

| UGT2B7 | AcMPAG | - | - | [1] |

Note: Comprehensive Vmax data for recombinant enzymes is limited in the reviewed literature. "-" indicates data not available.

Table 2: Kinetic Parameters of MPA Glucuronidation in Human Liver Microsomes (HLM)

| Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |

| MPAG | 180 | - | - | [2] |

Note: "-" indicates data not available.

Regulation of UGT Expression in the Liver

The expression of UGT genes is tightly regulated by a network of transcription factors, primarily nuclear receptors, which respond to both endogenous and xenobiotic signals.

Role of Nuclear Receptors CAR and PXR

The constitutive androstane receptor (CAR; NR1I3) and the pregnane X receptor (PXR; NR1I2) are key regulators of many drug-metabolizing enzymes, including UGTs.[5][6]

-

Activation: PXR is activated by a wide range of ligands, including many drugs and foreign compounds.[1] CAR can be activated through both ligand-dependent and ligand-independent mechanisms.[7][8] The indirect activation of CAR often involves dephosphorylation by protein phosphatase 2A (PP2A).[8]

-

Mechanism of Action: Upon activation, CAR and PXR translocate to the nucleus, where they form heterodimers with the retinoid X receptor (RXR).[6][8] This complex then binds to specific response elements in the promoter regions of target genes, such as UGT1A9, leading to increased transcription.[9]

Impact of Genetic Polymorphisms

Genetic variations in the UGT genes can significantly alter enzyme activity, leading to substantial inter-individual differences in MPA pharmacokinetics.

Table 3: Impact of Key UGT1A9 and UGT2B7 Polymorphisms on MPA Pharmacokinetics

| Gene | Polymorphism | Effect on MPA Metabolism | Consequence on MPA Exposure | Reference |

| UGT1A9 | -275T>A | Increased glucuronidation | Lower MPA AUC | [10] |

| UGT1A9 | -2152C>T | Increased glucuronidation | Lower MPA AUC | [11] |

| UGT1A9 | 3 (M33T) | Decreased glucuronidation | Higher MPA AUC | [11] |

| UGT2B7 | 2 (H268Y) | No significant change in total MPA clearance | Higher free MPA concentration | [11] |

| UGT2B7 | -900A>G | Decreased AcMPAG formation | Lower AcMPAG levels | [12] |

AUC: Area Under the Curve

Experimental Protocols

In Vitro Models for Studying MPA Glucuronidation

A variety of in vitro models are available to investigate the hepatic metabolism of MPA, each with its own advantages and limitations.

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing the endoplasmic reticulum and are a rich source of UGT enzymes. They are a cost-effective and high-throughput tool for initial metabolic screening.[13]

-

Primary Human Hepatocytes (PHHs): PHHs are considered the "gold standard" for in vitro drug metabolism studies as they retain the full complement of drug-metabolizing enzymes and transporters. However, their availability is limited, and they can lose their metabolic capacity in culture.[14]

-

Hepatoma Cell Lines (e.g., HepG2): These are immortalized cell lines that are easy to culture but often exhibit lower levels of drug-metabolizing enzymes compared to PHHs.[15][16]

-

3D Liver Organoids: These are self-organizing, three-dimensional structures derived from stem cells that can recapitulate the architecture and function of the liver more closely than traditional 2D cultures, offering a promising model for long-term metabolism and toxicity studies.[14][17][18]

Protocol for MPA Glucuronidation Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro glucuronidation of MPA.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Mycophenolic Acid (MPA)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Formic acid

-

Internal standard (e.g., deuterated MPA or MPAG)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of MPA in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of MgCl₂ in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare the quenching solution (e.g., acetonitrile with 1% formic acid and internal standard).

-

-

Incubation:

-

On ice, combine the HLM suspension, MgCl₂, and alamethicin in the incubation buffer. Pre-incubate for 15 minutes to activate the UGTs.

-

Add the MPA solution to the mixture and pre-incubate at 37°C for 3-5 minutes.

-

Initiate the reaction by adding the UDPGA solution.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes). Ensure that the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of the cold quenching solution.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis by HPLC-MS/MS:

-

Analyze the samples for the formation of MPAG and AcMPAG using a validated HPLC-MS/MS method.

-

Protocol for RT-qPCR Analysis of UGT mRNA Expression

This protocol describes the quantification of UGT1A9 and UGT2B7 mRNA levels in hepatocytes.

Materials:

-

Hepatocytes (primary or cell line)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for UGT1A9, UGT2B7, and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest hepatocytes and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes (UGT1A9, UGT2B7) and the housekeeping gene.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

The hepatic glucuronidation of mycophenolic acid is a complex and highly variable process that is central to its disposition and therapeutic effect. A thorough understanding of the key UGT enzymes, their regulation by nuclear receptors like CAR and PXR, and the influence of genetic polymorphisms is essential for the rational development and clinical application of MPA. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the intricacies of MPA metabolism and to advance personalized medicine in immunosuppressive therapy. Future research focusing on the interplay between different regulatory pathways and the development of more predictive in vitro models, such as 3D liver organoids, will further enhance our ability to optimize MPA treatment for individual patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The main role of UGT1A9 in the hepatic metabolism of mycophenolic acid and the effects of naturally occurring variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear receptors CAR and PXR in the regulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differences in Gene Regulation by Dual Ligands of Nuclear Receptors Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) in HepG2 Cells Stably Expressing CAR/PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. The impact of UGT1A8, UGT1A9, and UGT2B7 genetic polymorphisms on the pharmacokinetic profile of mycophenolic acid after a single oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UGT1A9, UGT2B7 and MRP2 genotypes can predict mycophenolic acid pharmacokinetic variability in pediatric kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Certified Reference Materials for Mycophenolic Acid Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Mycophenolic Acid Glucuronide-d3 (MPAG-d3) certified reference materials (CRMs). MPAG-d3 is the stable isotope-labeled internal standard essential for the quantitative analysis of Mycophenolic Acid Glucuronide (MPAG), the major inactive metabolite of the immunosuppressant drug Mycophenolic Acid (MPA), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of MPAG is crucial in therapeutic drug monitoring (TDM) to optimize MPA dosage, ensuring efficacy while minimizing toxicity in transplant recipients.

Commercial Suppliers and Product Specifications

The primary suppliers of MPAG-d3 as a certified reference material are Cerilliant® (a brand of Merck/Sigma-Aldrich) and LGC Standards (which includes Toronto Research Chemicals - TRC). These suppliers offer high-purity, well-characterized standards suitable for demanding analytical applications.

Below is a summary of the available quantitative data for the products offered by these suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

| Parameter | Cerilliant® | LGC Standards / TRC |

| Product Name | Mycophenolic acid-D3-β-D-glucuronide solution | Mycophenolic Acid-d3 Beta-D-Glucuronide |

| Catalog Number | M-204-1ML[1] | TRC-M831522 (Neat Solid) |

| Format | Solution in ampoule[1] | Neat (solid) material |

| Concentration | 100 µg/mL[1] | Not Applicable (sold by mass) |

| Solvent | Acetonitrile[1] | Not Applicable |

| Volume/Mass | 1 mL[1] | Available in various pack sizes (e.g., 1mg, 5mg) |

| Certification | Certified Reference Material (CRM), ISO/IEC 17025 and ISO 17034 accredited[2] | Analytical Standard. Purity is typically >95% by HPLC. A detailed CoA is provided.[3] |

| Storage | -20°C[1] | Recommended storage conditions provided on CoA |

| Uncertainty | Expanded uncertainty provided on CoA (e.g., ± 0.6 µg/mL) | Not specified as a solution |

| Isotopic Purity | Specified on CoA | Specified on CoA |

| Chemical Purity | Specified on CoA | >95% (HPLC)[4] |

Note: The information in this table is based on publicly available data and may not reflect the most current product specifications. Always consult the supplier's website and the Certificate of Analysis for the specific lot you are purchasing.

Mechanism of Action of Mycophenolic Acid

Mycophenolic acid functions as an immunosuppressant by inhibiting the de novo pathway of purine (B94841) synthesis. This pathway is critical for the proliferation of T and B lymphocytes. By selectively targeting the inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme, MPA depletes the guanosine (B1672433) nucleotide pool, thereby arresting DNA synthesis and cell replication in these key immune cells.[5]

Experimental Protocols

The use of this compound as an internal standard is central to accurate quantification in biological matrices. Below is a representative experimental protocol for the analysis of MPAG in human plasma, derived from common methodologies found in scientific literature.[6][7]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution. This solution should consist of acetonitrile (B52724) containing the this compound internal standard at a known concentration (e.g., 1 µg/mL).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with purified water (e.g., 1:1 v/v) to ensure compatibility with the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for the precursor ions.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions (Example):

-

MPAG: The precursor ion (Q1) would be the [M+H]⁺ or [M-H]⁻ ion, and the product ion (Q3) would be a characteristic fragment.

-

MPAG-d3 (Internal Standard): The precursor ion (Q1) would be the deuterated [M+H]⁺ or [M-H]⁻ ion, and the product ion (Q3) would be the corresponding deuterated fragment.

-

-

Instrument Parameters: Dwell time, cone voltage, and collision energy must be optimized for each specific instrument to achieve maximum sensitivity.

-

3. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte (MPAG) and the internal standard (MPAG-d3) from the resulting chromatograms.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of a series of known calibration standards against their respective concentrations.

-

Determine the concentration of MPAG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Mycophenolic Acid Glucuronide using a certified reference material.

By utilizing high-quality certified reference materials and robust, validated analytical methods, researchers and clinicians can ensure the accuracy and reliability of their therapeutic drug monitoring results, ultimately contributing to improved patient outcomes.

References

- 1. 霉酚酸-D3-β-D-葡萄糖醛酸苷 溶液 100 μg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 2. Home - Cerilliant [cerilliant.com]

- 3. documents.lgcstandards.com [documents.lgcstandards.com]

- 4. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 5. Toronto Research Chemicals 1MG Mycophenolic Acid-d3 beta-D-Gluc.. uronide, | Fisher Scientific [fishersci.it]

- 6. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

In-Depth Technical Guide: Certificate of Analysis for Mycophenolic Acid Glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Mycophenolic Acid Glucuronide-d3 (MPAG-d3). MPAG-d3 is the deuterated stable isotope-labeled internal standard for Mycophenolic Acid Glucuronide (MPAG), the major inactive metabolite of the immunosuppressant drug Mycophenolic Acid (MPA). Its use is critical for accurate quantification of MPAG in biological matrices during therapeutic drug monitoring and pharmacokinetic studies.

Compound Identification and Specifications

A Certificate of Analysis for MPAG-d3 will begin with fundamental identifying information and key physical and chemical properties.

| Identifier | Value | Source |

| Compound Name | Mycophenolic Acid β-D-Glucuronide-d3 | [][2] |

| Synonyms | Mycophenolic Acid-d3 Glucuronide, MPAG-d3 | [][2] |

| Molecular Formula | C₂₃H₂₅D₃O₁₂ | [][2] |

| Molecular Weight | 499.48 g/mol | [][2] |

| CAS Number (Unlabeled) | 31528-44-6 | [][2][3] |

| Appearance | Off-white to Pale Beige Solid | [] |

| Solubility | Slightly soluble in Methanol (B129727) and heated Water | [] |

| Storage Conditions | -20°C |

Quantitative Analysis Data

The core of a CoA is the quantitative data that certifies the quality and purity of the material. This data is derived from various analytical techniques.

| Parameter | Specification | Typical Value | Source |

| Chemical Purity (by HPLC) | ≥95% | 95.83% (at 215 nm) | [][3] |

| Isotopic Purity (Atom % D) | ≥99% | Conforms to structure | [][3] |

| Concentration (for solutions) | As specified | 100 µg/mL in Acetonitrile | [4] |

| Identity (by NMR) | Conforms to structure | Conforms | [3] |

| Identity (by Mass Spectrometry) | Conforms to structure | Conforms | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the results presented in the CoA. Below are typical protocols for the key analytical tests performed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is employed to determine the chemical purity of MPAG-d3 by separating it from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase column, such as a Zorbax Eclipse-XDB-C8 or a C18 column, is commonly used.[5]

-

Mobile Phase : A gradient elution is often used, consisting of an aqueous phase (e.g., water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol with 0.1% formic acid).[6]

-

Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.[6][7]

-

Detection : UV detection at 215 nm is a common wavelength for analyzing MPA and its metabolites.

-

Procedure : A known concentration of the MPAG-d3 standard is dissolved in a suitable solvent and injected into the HPLC system. The area of the MPAG-d3 peak is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of MPAG-d3 and to accurately quantify it, often in complex biological matrices. It is the gold standard for therapeutic drug monitoring of MPA and its metabolites.[4]

-

Instrumentation : A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.

-

Ionization Mode : Electrospray ionization (ESI) can be used in either positive or negative mode.[7]

-

Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions are monitored for both the analyte (MPAG) and the internal standard (MPAG-d3).

-

Sample Preparation : For biological samples, a protein precipitation step is typically performed using acetonitrile, sometimes in conjunction with zinc sulfate.[8] The supernatant is then injected into the LC-MS/MS system.

-

Quantification : A calibration curve is generated by analyzing a series of known concentrations of the non-labeled MPAG standard with a fixed concentration of the MPAG-d3 internal standard. The concentration of MPAG in unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Key Processes

Diagrams are provided to illustrate the metabolic pathway of Mycophenolic Acid and the analytical workflow for its quantification.

Caption: Metabolic pathway of Mycophenolate Mofetil to its metabolites.

Caption: Analytical workflow for the quantification of MPAG using LC-MS/MS.

References

- 2. scbt.com [scbt.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Mycophenolic acid-D3-beta-D-glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. d-nb.info [d-nb.info]

- 8. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC‐MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

In-Depth Technical Guide: Stability and Storage of Mycophenolic Acid Glucuronide-d3 Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Mycophenolic acid glucuronide-d3 (MPAG-d3) solutions. Ensuring the integrity of this internal standard is critical for accurate bioanalytical method development, validation, and therapeutic drug monitoring. This document synthesizes available data on the stability of mycophenolic acid and its metabolites, outlines experimental protocols for stability assessment, and illustrates the key signaling pathway associated with the parent compound.

Introduction to this compound

This compound (MPAG-d3) is the deuterated form of mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressant drug mycophenolic acid (MPA). Due to its structural similarity and mass difference, MPAG-d3 serves as an ideal internal standard for the quantification of MPAG in biological matrices using mass spectrometry-based assays. The accuracy of these assays is contingent upon the stability of the MPAG-d3 reference solution.

Recommended Storage Conditions

Commercially available solutions of MPAG-d3, typically in acetonitrile (B52724) at a concentration of 100 µg/mL, are recommended to be stored at -20°C in a dark place. Before use, the solution should be allowed to warm to room temperature.[1] For lyophilized forms, storage at room temperature, desiccated, is advised, with the reconstituted solution being stable for up to 3 months at -20°C.[2] To prevent degradation from repeated temperature fluctuations, it is best practice to aliquot the solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.[2]

Stability Profile

While specific quantitative stability data for MPAG-d3 solutions in acetonitrile is not extensively published, the stability of the non-deuterated MPA and its glucuronide metabolites in biological matrices provides valuable insights. The stability of these compounds is significantly influenced by temperature and pH.

Summary of Stability Data

The following table summarizes the known stability of MPA and its glucuronide metabolites under various conditions, primarily in human plasma and saliva. These findings can be extrapolated to infer the expected stability of MPAG-d3 solutions.

| Matrix | Compound(s) | Storage Condition | Duration | Stability Outcome | Reference |

| Human Plasma (acidified) | MPA, MPAG, AcMPAG | -20°C and -80°C | Up to 5 months | Stable | [3] |

| Human Plasma (non-acidified) | AcMPAG | Room Temperature | 2-5 hours | Significant decrease in concentration | [3] |

| Human Saliva | MPA, MPAG | Room Temperature (20°C) | 2 hours | Stable | |

| Human Saliva | MPA, MPAG | 4°C | 18 hours | Stable | |

| Human Saliva | MPA, MPAG | -80°C | At least 5 months | Stable | |

| Human Saliva | MPA, MPAG | Three freeze-thaw cycles | N/A | Stable | |

| Dry Extract (from Saliva) | MPA, MPAG | 4°C | 16 hours | Stable | |

| Autosampler (from Saliva) | MPA, MPAG | 15°C | 8 hours | Stable |

AcMPAG refers to the acyl glucuronide metabolite of MPA.

Based on this data, it is evident that freezing is the optimal condition for long-term storage of glucuronide metabolites of MPA. The acyl glucuronide (AcMPAG) is particularly unstable at room temperature, highlighting the importance of controlled storage.

Experimental Protocols for Stability Assessment

To ensure the reliability of analytical data, it is crucial to validate the stability of the MPAG-d3 internal standard solution under the specific conditions of your laboratory and analytical workflow. The following are detailed methodologies for key stability experiments.

Long-Term Stability

This experiment evaluates the stability of the MPAG-d3 solution over an extended period under recommended storage conditions.

Methodology:

-

Sample Preparation: Prepare quality control (QC) samples at low and high concentrations by spiking the MPAG-d3 solution into the intended analytical matrix (e.g., blank plasma or the solvent used for dilution).

-

Time Zero Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response (peak area or response ratio to another internal standard if used).

-

Storage: Store the remaining QC samples at the recommended long-term storage temperature (e.g., -20°C or -80°C).

-

Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples, allow them to thaw at room temperature, and analyze them.

-

Data Evaluation: Compare the mean response of the stored QC samples at each time point to the mean response of the time-zero samples. The solution is considered stable if the deviation is within an acceptable range (typically ±15%).

Short-Term (Bench-Top) Stability

This experiment assesses the stability of the MPAG-d3 solution at room temperature to simulate handling during experimental procedures.

Methodology:

-

Sample Preparation: Prepare low and high concentration QC samples as described for long-term stability.

-

Storage: Place the QC samples on a laboratory bench at ambient temperature for a defined period that reflects the expected sample handling time (e.g., 4, 8, 24 hours).

-

Analysis: Analyze the samples after the specified duration.

-

Data Evaluation: Compare the results to freshly prepared QC samples. The solution is deemed stable if the percentage loss is within acceptable limits (e.g., ±15%).

Freeze-Thaw Stability

This study evaluates the impact of repeated freezing and thawing cycles on the integrity of the MPAG-d3 solution.

Methodology:

-

Sample Preparation: Prepare low and high concentration QC samples.

-

Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

-

Analysis: After a specified number of cycles (e.g., three or five), analyze the QC samples.

-

Data Evaluation: Compare the analytical results of the cycled samples to those of freshly prepared samples. Stability is confirmed if the deviation is within the acceptable range (e.g., ±15%).

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and the inherent stability of a compound. These studies also help in developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of MPAG-d3 in an appropriate solvent (e.g., acetonitrile).

-

Stress Conditions: Expose the solutions to various stress conditions. A minimal set of conditions should include:

-

Acidic Hydrolysis: 0.1 M HCl at 80°C for 30 minutes.

-

Alkaline Hydrolysis: 0.01 M NaOH at 80°C for 30 minutes (Note: Mycophenolate compounds are generally more sensitive to alkaline conditions).

-

Oxidative Degradation: 3% H₂O₂ at 80°C for 30 minutes.

-

Thermal Degradation: Heat the solution at 80°C for 30 minutes.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 365 nm) for 1 hour.

-

-

Analysis: After exposure, neutralize the acidic and alkaline samples and dilute all samples to an appropriate concentration for analysis by a stability-indicating method (e.g., HPLC-UV or LC-MS).

-

Data Evaluation: Analyze the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent compound. The goal is to achieve a degradation of 5-20%.[4]

Mechanism of Action of Mycophenolic Acid

Mycophenolic acid exerts its immunosuppressive effects by inhibiting the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme, which is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. This pathway is particularly important for the proliferation of T and B lymphocytes.

Caption: Mechanism of action of Mycophenolic Acid.

Experimental Workflow for Stability Testing

A logical workflow is crucial for the systematic evaluation of the stability of MPAG-d3 solutions.

Caption: Experimental workflow for stability testing of MPAG-d3.

This technical guide provides a framework for understanding and ensuring the stability of this compound solutions. Adherence to proper storage and handling procedures, coupled with robust stability testing, is paramount for generating high-quality, reliable data in research and clinical applications.

References

- 1. HWSTD#3193:Mycophenolic acid-β-D-glucuronide(1000 µg/mL) in Acetonitrile – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 2. benchchem.com [benchchem.com]

- 3. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Activity of Mycophenolic Acid and Its Metabolites: An In-depth Technical Guide

Introduction

Mycophenolic acid (MPA) is a potent, selective, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] Initially discovered as an antifungal agent produced by Penicillium species, its profound immunosuppressive properties have established it as a cornerstone therapy for the prevention of acute rejection in solid organ transplant recipients.[2][3] This technical guide provides a comprehensive overview of the pharmacological activity of mycophenolic acid and its primary metabolites, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and transplantation medicine.

Mechanism of Action: Inhibition of De Novo Purine (B94841) Synthesis

The primary mechanism of action of mycophenolic acid is the potent and specific inhibition of inosine monophosphate dehydrogenase (IMPDH).[4][5] IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanosine (B1672433) monophosphate (GMP) from inosine monophosphate (IMP).[6] Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation, as they lack a significant salvage pathway for purine synthesis.[5] By inhibiting IMPDH, MPA selectively depletes the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) in these immune cells.[7] This depletion leads to a cell-cycle arrest at the G1/S phase, thereby inhibiting lymphocyte proliferation and subsequent immune responses, including antibody formation and the generation of cytotoxic T cells.[1]

Pharmacological Data

The pharmacological activity of mycophenolic acid and its metabolites is characterized by its potent inhibition of IMPDH and its distinct pharmacokinetic profile.

Pharmacodynamics: IMPDH Inhibition

The inhibitory potency of MPA and its acyl glucuronide metabolite (AcMPAG) against IMPDH is a key determinant of its immunosuppressive effect. The major metabolite, mycophenolic acid glucuronide (MPAG), is considered pharmacologically inactive.[4]

| Compound | Target | IC50 | Notes |

| Mycophenolic Acid (MPA) | IMPDH II | 25.6 µg/L (~0.08 µM) | Potent, non-competitive, reversible inhibitor.[5] |

| 3.23 mg/L (total MPA in plasma) | Determined in hematopoietic cell transplantation recipients.[8] | ||

| 0.97 mg/L (in pediatric kidney tx) | EC50 value.[9] | ||

| Acyl Glucuronide (AcMPAG) | IMPDH II | 301.7 µg/L (~0.6 µM) | Approximately 12-fold weaker than MPA.[5] |

| Mycophenolic Acid Glucuronide (MPAG) | IMPDH II | > 500-fold higher than MPA | Considered pharmacologically inactive.[4] |

Pharmacokinetics of Mycophenolic Acid and its Metabolites

Mycophenolic acid is administered as the prodrug mycophenolate mofetil (MMF) or as enteric-coated mycophenolate sodium (EC-MPS) to improve its oral bioavailability. Following administration, it is rapidly and completely hydrolyzed to the active moiety, MPA. The pharmacokinetics of MPA can exhibit significant inter-patient variability.[10]

| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) | Acyl Glucuronide (AcMPAG) |

| Cmax | 1,778.3 ± 441.5 ng/mL (single oral dose)[3] | - | 1,002.3 ± 337.5 ng/mL (single oral dose)[3] |

| Tmax | 0.71 ± 0.29 hours (single oral dose)[3] | - | - |

| AUC | 61.8 mg*h/L (EC-MPS with cyclosporine)[11] | - | - |

| Half-life (t1/2) | 4.02 ± 1.01 hours (single oral dose)[3] | - | - |

| Protein Binding | >97% (to albumin) | 82% | - |

| Metabolism | Primarily glucuronidation via UGT1A9 to MPAG and to a lesser extent via UGT2B7 to AcMPAG. | - | - |

| Excretion | Primarily as MPAG in urine. | Renal excretion. | Renal excretion. |

| Enterohepatic Recirculation | Yes, a secondary peak is often observed 6-12 hours post-dose. | - | - |

Note: Pharmacokinetic parameters can vary significantly based on co-administered medications (e.g., cyclosporine vs. tacrolimus), patient population, and time post-transplantation.

Experimental Protocols

IMPDH Inhibition Assay

This assay measures the enzymatic activity of IMPDH by monitoring the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically.

Materials:

-

Recombinant human IMPDH type II

-

Tris-HCl buffer (pH 8.0)

-

IMP solution

-

NAD+ solution

-

Mycophenolic acid or its metabolites

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, IMP, and NAD+ in a microplate well.

-

Add varying concentrations of the inhibitor (MPA or its metabolites) to the respective wells.

-

Initiate the reaction by adding a standardized amount of recombinant human IMPDH II.

-